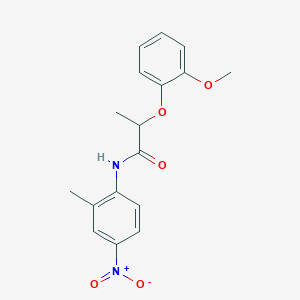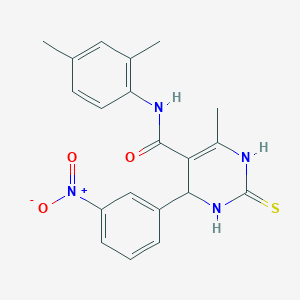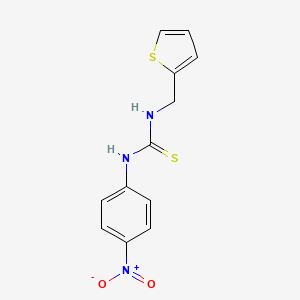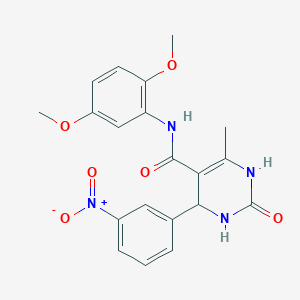
2,4-dichloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
描述
DMP 777 is a synthetic compound that belongs to the class of sulfonylureas. It was first synthesized in the early 1990s and has since been studied for its potential applications in scientific research. DMP 777 is known for its ability to inhibit the activity of ATP-sensitive potassium channels (KATP channels), which are found in various tissues throughout the body.
作用机制
DMP 777 works by inhibiting the activity of KATP channels. These channels play a crucial role in regulating the function of various tissues in the body, including the pancreas, the heart, and the nervous system. By inhibiting the activity of these channels, DMP 777 can alter the function of these tissues.
Biochemical and Physiological Effects:
DMP 777 has been shown to have a variety of biochemical and physiological effects on different tissues in the body. In the pancreas, DMP 777 has been shown to increase insulin secretion by inhibiting KATP channels in pancreatic beta cells. In the heart, DMP 777 has been shown to improve cardiac function by inhibiting KATP channels in cardiac myocytes. In the nervous system, DMP 777 has been shown to modulate neuronal signaling by inhibiting KATP channels in neurons.
实验室实验的优点和局限性
DMP 777 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Additionally, DMP 777 has been extensively studied, and its effects on different tissues are well understood. However, there are also some limitations to using DMP 777 in lab experiments. It can be difficult to control the concentration of DMP 777 in tissues, which can make it challenging to study its effects in a precise manner.
未来方向
There are several future directions for research on DMP 777. One area of interest is the potential use of DMP 777 in the treatment of diabetes. By increasing insulin secretion, DMP 777 may be able to improve blood glucose control in individuals with diabetes. Another area of interest is the potential use of DMP 777 in the treatment of cardiovascular disease. By improving cardiac function, DMP 777 may be able to reduce the risk of heart failure in individuals with cardiovascular disease. Finally, there is interest in exploring the potential use of DMP 777 in the treatment of neurological disorders. By modulating neuronal signaling, DMP 777 may be able to improve the symptoms of disorders such as epilepsy and Parkinson's disease.
In conclusion, DMP 777 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on different tissues in the body, including the pancreas, the heart, and the nervous system. DMP 777 works by inhibiting the activity of KATP channels, and its effects on different tissues are well understood. While there are some limitations to using DMP 777 in lab experiments, its potential applications in the treatment of diabetes, cardiovascular disease, and neurological disorders make it an area of continued interest for future research.
科学研究应用
DMP 777 has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on different tissues in the body, including the cardiovascular system, the pancreas, and the nervous system. DMP 777 has been used in studies investigating the role of KATP channels in insulin secretion, cardiac function, and neuronal signaling.
属性
IUPAC Name |
2,4-dichloro-N-(2-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-6-2-3-7-16(12)21-18(23)13-10-17(15(20)11-14(13)19)26(24,25)22-8-4-5-9-22/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHGHYJFDVSYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B3965947.png)

amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)
![2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)

![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)

![4-[(4-methoxyphenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3966004.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966034.png)
![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3966038.png)
![4-[(cyclopentylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966046.png)
![ethyl 5-acetyl-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3966052.png)